4-Fluoropyridine-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

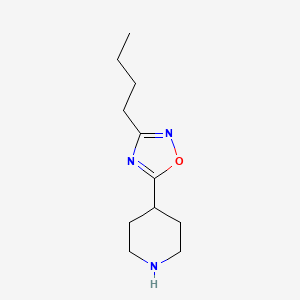

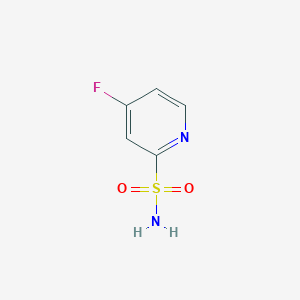

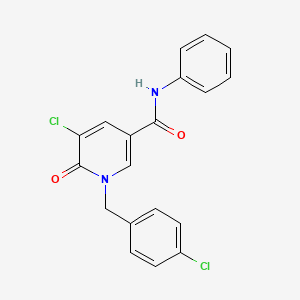

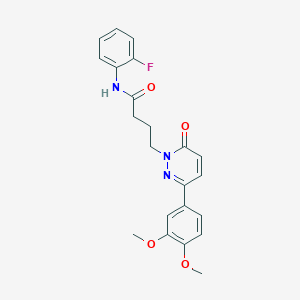

4-Fluoropyridine-2-sulfonamide is a chemical compound with the CAS number 2174007-66-8 . It belongs to the class of sulfonamides, which are synthetic antimicrobial agents that contain the sulfonamide group .

Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The exact molecular structure of 4-Fluoropyridine-2-sulfonamide is not specified in the retrieved sources.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

4-Fluoropyridine-2-sulfonamide serves as a valuable scaffold for designing novel drugs. Researchers have explored its potential as a precursor for sulfoximine and sulfonimidamide drug candidates. The tetrahedral sulfur center in sulfonimidates can act as a chiral template, enabling asymmetric syntheses. By modifying the substituents (O–R₁, S–C(R₂), and nitrogen R₃), scientists can fine-tune the compound’s properties .

Polymer Synthesis

Sulfonimidates find application as building blocks for alternative sulfur (VI) compounds. Additionally, they serve as alkyl transfer reagents to acids, alcohols, and phenols. Although they are sensitive to elevated temperatures, this property has been harnessed in polymer synthesis. For instance, sulfonimidate decomposition at raised temperatures provides a unique route to access specific polymers, such as poly(oxothiazene) and thionylphosphazene polymers .

Herbicide and Insecticide Synthesis

Historically, sulfonimidates have been used as starting materials for synthesizing herbicides and insecticides. Their versatile reactivity allows for the introduction of fluorine atoms into pyridine rings, leading to the development of biologically active compounds .

Organic Synthesis: Activating Group and Protecting Group

Sulfonamides, including 4-fluoropyridine-2-sulfonamide, serve as activating groups in various synthetic transformations. They facilitate reactions by enhancing nucleophilicity or electrophilicity. Additionally, sulfonamides can act as protecting groups, shielding specific functional groups during multi-step syntheses .

Molecular Scaffold for Diversity-Oriented Synthesis

Researchers have exploited the sulfonamide scaffold for diversity-oriented synthesis. By varying the substituents, they can access a wide range of structurally diverse compounds, which may have applications in materials science, catalysis, and biochemistry.

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which 4-fluoropyridine-2-sulfonamide belongs, are known to inhibit folate metabolism, which is crucial for bacterial growth .

Mode of Action

Sulfonamides generally act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the synthesis of nucleic acids in bacteria by inhibiting the production of folic acid .

Result of Action

As a sulfonamide, it is likely to result in the inhibition of bacterial growth by interfering with the synthesis of nucleic acids .

Safety and Hazards

Propriétés

IUPAC Name |

4-fluoropyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKYVOBYJZIBMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate](/img/structure/B2631340.png)

![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)

![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2631346.png)

![3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2631353.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2631357.png)